Amino-(2-benzyloxy-phenyl)-acetic acid
CAS No.: 500695-98-7
Cat. No.: VC4003008
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 500695-98-7 |
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Molecular Formula | C15H15NO3 |
Molecular Weight | 257.28 g/mol |
IUPAC Name | 2-amino-2-(2-phenylmethoxyphenyl)acetic acid |
Standard InChI | InChI=1S/C15H15NO3/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18) |
Standard InChI Key | FKCBUZUFGCGFNU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)N |
Introduction
Chemical Identity and Structural Properties
Amino-(2-benzyloxy-phenyl)-acetic acid, systematically named 2-amino-2-(2-(benzyloxy)phenyl)acetic acid, belongs to the class of aryl-substituted α-amino acids. Its molecular formula is , with a molecular weight of 257.28 g/mol . The structure comprises a phenyl ring substituted with a benzyloxy group at the ortho-position, linked to an α-amino acetic acid moiety. Key physicochemical properties include:
Property | Value |
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CAS Registry Number | 500695-98-7 |
Molecular Formula | |
Molecular Weight | 257.28 g/mol |
Synonyms | 2-(2-Benzyloxyphenyl)glycine; α-Amino-2-(phenylmethoxy)benzeneacetic acid |
The benzyloxy group () introduces steric bulk and lipophilicity, influencing the compound’s solubility and reactivity. The α-amino acid functionality enables participation in peptide bond formation, making it a versatile intermediate in drug design .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of amino-(2-benzyloxy-phenyl)-acetic acid typically involves multi-step protocols, often starting from 2-benzyloxybenzaldehyde as a key intermediate. A representative pathway includes:
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Formation of the Acetonitrile Intermediate:
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Condensation of 2-benzyloxybenzaldehyde with ammonium chloride and sodium cyanide in aqueous solution yields DL-2-amino-2-(2-benzyloxyphenyl)acetonitrile .
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Example: A mixture of sodium bisulfite, ammonium chloride, and 2-benzyloxybenzaldehyde is treated with sodium cyanide, followed by extraction with ethyl acetate to isolate the acetonitrile derivative .
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Resolution via Tartaric Acid:
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Hydrolysis to the Amino Acid:
This method, adapted from patented processes for analogous compounds, emphasizes enantiomeric purity and scalability .
Optimization Strategies
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Solvent Selection: Polar aprotic solvents (e.g., ethyl acetate, methanol) enhance crystallization efficiency during resolution .
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Temperature Control: Maintaining reaction temperatures below 25°C prevents racemization during the hydrolysis step .
Applications in Pharmaceutical Research
Enzyme Inhibition
Structurally related benzyloxy-substituted α-amino acids demonstrate inhibitory activity against aldose reductase and cholinesterases . For example:
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Aldose Reductase Inhibition: 2-Benzyloxyphenylacetic acid derivatives reduce glucose conversion to sorbitol, offering potential in diabetic complication management .
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Cholinesterase Inhibition: Benzyloxybenzene amino amides exhibit selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with IC₅₀ values as low as 95.65 µM .
Antitumor Agents
Amino-(2-benzyloxy-phenyl)-acetic acid serves as a precursor to asperphenamate derivatives, which show antitumor activity by disrupting mitochondrial function in cancer cells .
Research Findings and Biological Evaluation
Monoamine Oxidase (MAO) Inhibition
In a 2024 study, benzyloxybenzene-substituted α-amino amides were evaluated for MAO-A and MAO-B inhibition :
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Compound 13 (structurally analogous to the target compound) showed 12-fold selectivity for MAO-B (IC₅₀ = 21.32 µM), relevant in neurodegenerative disease therapy .
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Amide derivatives (e.g., 14) exhibited 110-fold selectivity for MAO-A (IC₅₀ = 4.50 µM), highlighting the role of the benzyloxy group in isoform specificity .
Synthetic Utility
The compound’s α-amino acid structure enables incorporation into peptide chains, facilitating the development of targeted prodrugs and enzyme substrates .
Challenges and Future Directions
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